Barium telluride

Band gap engineering Optoelectronics Infrared detectors

Sourcing phase-pure BaTe with quantified electronic parameters is essential for reproducible IR optoelectronic and high-pressure research. • 3.08 eV band gap: 14-21% lower than BaSe/BaS, shifting absorption edge into visible/NIR for longer-wavelength photodetection. • 1.43 eV electron affinity: 50-150% higher than lighter analogs, enabling efficient IR photocathodes with lower vacuum emission barrier. • 4.8-5.0 GPa transition: low-pressure benchmark for DAC metallization studies, reducing apparatus wear. Supplied with CoA; suitable for thin-film deposition and strain engineering.

Molecular Formula BaTe
Molecular Weight 264.9 g/mol
CAS No. 12009-36-8
Cat. No. B076132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium telluride
CAS12009-36-8
Molecular FormulaBaTe
Molecular Weight264.9 g/mol
Structural Identifiers
SMILES[Te]=[Ba]
InChIInChI=1S/Ba.Te
InChIKeyUCMJLSDIXYLIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 5 n / 20 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Telluride (BaTe) Procurement & Technical Specifications Guide


Barium telluride (BaTe, CAS 12009-36-8) is an inorganic II-VI chalcogenide semiconductor that crystallizes in the rock-salt (NaCl) structure under ambient conditions [1]. It is a member of the barium chalcogenide family (BaX; X = O, S, Se, Te) and exhibits a predominantly ionic bonding character due to the large electronegativity difference between barium and tellurium [2]. BaTe is characterized by a wide indirect band gap, a relatively high melting point, and a large lattice constant that scales with the anion size, distinguishing it from its lighter chalcogenide analogs [3]. Its electronic and optical properties render it a candidate material for specialized applications in infrared optoelectronics, thermoelectrics, and high-pressure physics research [4].

Barium Telluride (BaTe) Procurement: Why In-Class Substitution Is Scientifically Invalid


The barium chalcogenides (BaO, BaS, BaSe, BaTe) exhibit systematic but non-linear variations in critical physical properties as the chalcogen anion is varied from oxygen to tellurium. Simply substituting BaTe with BaSe or BaS in a device or process without re-engineering is highly inadvisable due to substantial, quantifiable differences in electronic band gap [1], electron affinity [2], high-pressure phase stability [3], and thermal behavior [4]. These parameters directly govern fundamental performance metrics such as optical absorption edge, charge injection barriers, structural integrity under stress, and maximum operating temperature. The following quantitative evidence demonstrates that BaTe possesses a unique combination of these values that cannot be replicated by its in-class analogs, necessitating precise material specification for target applications.

Barium Telluride (BaTe) Comparative Evidence Guide: Quantified Differentiation from In-Class Analogs


Barium Telluride (BaTe) Band Gap Engineering: Quantified Reduction Relative to BaS and BaSe

BaTe possesses a significantly narrower band gap compared to its lighter barium chalcogenide counterparts. Experimental measurements place the fundamental band gap of BaTe at 3.08 eV [1]. This represents a 14.0% reduction from BaSe (3.58 eV) and a 20.6% reduction from BaS (3.88 eV) [1]. Theoretical calculations (EV-GGA) corroborate this trend, yielding band gaps of 2.788 eV (BaTe), 3.243 eV (BaSe), and 3.537 eV (BaS), corresponding to differences of 0.455 eV and 0.749 eV, respectively [1]. The inclusion of spin-orbit coupling (SOC) further reduces the BaTe band gap by approximately 0.27 eV, a larger absolute shift than observed for BaSe (0.24 eV) or BaS (0.16 eV) [2].

Band gap engineering Optoelectronics Infrared detectors

Barium Telluride (BaTe) Electron Affinity Advantage for Low-Work-Function Electron Emitters

BaTe exhibits the highest electron affinity among the barium chalcogenide series. Experimental measurements of thermionic emission and electrical conductivity yield an electron affinity of 1.43 eV for BaTe [1]. This value is 50.5% greater than that of BaSe (0.95 eV), 70.2% greater than BaS (0.84 eV), and 151% greater than BaO (0.57 eV) [1]. The electron affinity was determined to be independent of the activation state of the samples, indicating an intrinsic material property [1].

Electron emission Photocathodes Work function engineering

Barium Telluride (BaTe) Reduced Phase Transition Pressure for High-Pressure Research Applications

BaTe undergoes a first-order structural phase transition from the NaCl (B1) to the CsCl (B2) structure at a significantly lower pressure compared to BaS and BaSe. Theoretical calculations using a two-body inter-ionic potential predict a transition pressure of 5.0 GPa for BaTe, which closely matches experimental observations of 4.8±0.3 GPa [1]. In contrast, BaSe transitions at 6.1 GPa (calc.) / 6.0±0.2 GPa (exp.), and BaS at 7.2 GPa (calc.) / 6.5 GPa (exp.) [1]. This corresponds to a relative reduction in transition pressure of 20% and 26% compared to BaSe and BaS, respectively.

High-pressure physics Structural phase transitions Equation of state

Barium Telluride (BaTe) Thermal Processing Window: Reduced Melting Point vs. Barium Selenide

BaTe exhibits a substantially lower melting point compared to its direct selenide analog, BaSe. Experimental determination of the melting point for BaTe yields a value of 1510 ± 30°C, whereas BaSe melts at 1830 ± 50°C [1]. This represents a difference of approximately 320°C (a 17.5% reduction).

Crystal growth Thermal stability Materials processing

Barium Telluride (BaTe) Expanded Lattice Parameter for Heteroepitaxial Strain Engineering

BaTe possesses the largest lattice constant among the rock-salt barium chalcogenides due to the larger ionic radius of the telluride anion. Experimental measurements place the room-temperature lattice parameter of BaTe at 7.004 ± 0.002 Å [1], which is consistent with the experimentally derived value of 7.007 Å (13.242 a.u.) from first-principles studies [2]. In comparison, BaSe has a lattice parameter of approximately 6.600 Å [1] (12.463 a.u. [2]), and BaS has a lattice parameter of approximately 6.389 Å (12.074 a.u. [2]). This corresponds to an expansion of 6.1% relative to BaSe and 9.6% relative to BaS.

Epitaxial growth Strain engineering Substrate matching

Barium Telluride (BaTe) Application Scenarios Driven by Quantified Differentiation


Infrared Photocathodes and Low-Work-Function Electron Sources

The uniquely high electron affinity of BaTe (1.43 eV), which is 50-150% greater than its sulfide, selenide, and oxide counterparts [1], directly enables its use as an efficient electron emitter. This property makes BaTe a compelling candidate for specialized photocathodes in infrared-sensitive detectors and imaging devices where a lower vacuum emission barrier is required to enhance quantum efficiency at longer wavelengths. Procurement of BaTe over BaSe or BaS for such applications is justified by the quantifiable improvement in electron affinity.

Model Material for High-Pressure Phase Transition Studies

The relatively low phase transition pressure of BaTe (4.8-5.0 GPa) compared to BaSe (6.1 GPa) and BaS (7.2 GPa) [2] positions it as an ideal, easily accessible model system for investigating pressure-induced metallization and NaCl→CsCl structural transformations in ionic solids. Researchers requiring a reproducible, lower-pressure benchmark for calibrating diamond anvil cell experiments or validating theoretical equations of state should preferentially source BaTe to simplify experimental logistics and reduce apparatus wear.

Band Gap Engineering for Near-Infrared Optoelectronics

With an experimental band gap of 3.08 eV, BaTe offers a 14-21% reduction in gap energy relative to BaSe (3.58 eV) and BaS (3.88 eV) [3]. This shift pushes the fundamental absorption edge further into the visible/near-infrared spectral region. Consequently, BaTe is a superior choice for solid-state devices requiring optical absorption or emission at longer wavelengths than achievable with the wider-gap barium chalcogenides, such as in specific types of photodetectors or as an active layer in chalcogenide-based optoelectronic stacks.

Heteroepitaxial Strain Engineering and Substrate Templating

The expanded lattice constant of BaTe (7.004 Å) relative to BaSe (~6.600 Å) and BaS (~6.389 Å) [4] provides a distinct lattice mismatch for heteroepitaxial growth. This property is critical for strain engineering in thin-film heterostructures, where deliberate lattice mismatch is used to tune electronic band structures and optical properties. BaTe can serve as a buffer layer or substrate template to achieve specific strain states in overgrown functional layers that cannot be realized with the smaller-lattice barium chalcogenides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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